
Goserelin
Overview
Description
Goserelin is a synthetic gonadotropin-releasing hormone (GnRH) agonist used to suppress sex hormone production in hormone-sensitive conditions. It acts by initially stimulating pituitary gonadotropin release, followed by sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing estrogen in women and testosterone in men . Clinically, it is approved for:
- Breast cancer: Ovarian function suppression (OFS) in premenopausal women with estrogen receptor-positive (ER+) disease .
- Prostate cancer: Androgen deprivation therapy (ADT) to achieve castration levels of testosterone .
- Benign gynecological conditions: Management of endometriosis and uterine fibroids via estrogen suppression .
This compound is administered subcutaneously as a biodegradable depot. The standard formulations include 3.6 mg monthly and 10.8 mg 3-monthly implants, with comparable pharmacodynamic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Goserelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis of this compound includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed to allow the next amino acid to couple.
Repetition: Steps 1 and 2 are repeated until the entire peptide chain is assembled.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC). The final product is formulated into a biodegradable implant for subcutaneous administration .
Chemical Reactions Analysis
Types of Reactions
Goserelin undergoes various chemical reactions, including:
Hydrolysis: Breakdown of the peptide bonds in the presence of water.
Oxidation: Reaction with oxidizing agents leading to the formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to form thiol groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Major Products
The major products formed from these reactions include smaller peptide fragments and amino acids .
Scientific Research Applications
Prostate Cancer
Goserelin is widely used for both localized and advanced prostate cancer. It is often combined with other treatments such as flutamide and radiation therapy. Clinical studies have shown that this compound can achieve castration levels of testosterone in a high percentage of patients, which is critical for managing prostate cancer progression .
Breast Cancer
In the context of breast cancer, this compound has been evaluated as a first-line therapy for advanced cases. Research indicates that it can be as effective as traditional chemotherapy regimens for hormone receptor-positive tumors, particularly in premenopausal women . this compound's ability to suppress ovarian function makes it a valuable option for managing early-stage breast cancer without the side effects associated with cytotoxic agents.
Endometriosis
For endometriosis, this compound helps reduce the growth of endometrial tissue outside the uterus, providing relief from pain and other symptoms associated with this condition. Studies show that treatment can maintain symptom relief for up to six months after discontinuation .
Uterine Preparation
This compound is also used to prepare the uterus for surgical procedures by thinning the endometrial lining, which is essential for certain gynecological surgeries .
Summary of Clinical Studies
The following table summarizes key clinical studies involving this compound:
Mechanism of Action
Goserelin acts as a potent inhibitor of pituitary gonadotropin secretion. It binds to the LHRH receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. This is followed by a down-regulation of LHRH receptors, resulting in decreased secretion of LH and FSH. Consequently, the production of sex hormones like testosterone and estrogen is suppressed .
Comparison with Similar Compounds
Goserelin 3.6 mg Monthly vs. 10.8 mg 3-Monthly
Efficacy in Breast Cancer
A Phase 3 trial in 222 premenopausal ER+ advanced breast cancer patients demonstrated non-inferiority of 3-monthly 10.8 mg versus monthly 3.6 mg regimens:
Parameter | This compound 10.8 mg (n=109) | This compound 3.6 mg (n=113) | Difference (95% CI) |
---|---|---|---|
24-week PFS rate | 61.5% | 60.2% | 1.3% (-11.4, 13.9) |
Objective Response Rate | 23.9% | 26.9% | -3.0% (-15.5, 9.7) |
Mean E2 suppression | 20.3 pg/mL | 24.8 pg/mL | — |
Pharmacodynamic Consistency
- Serum E2 suppression was comparable across ethnic subgroups (e.g., Japanese vs. non-Japanese) .
- Similar LH/FSH suppression observed in prostate cancer patients between 10.8 mg and 3.6 mg formulations .
This compound vs. Other GnRH Agonists
Leuprorelin
A 2023 prospective study compared This compound 3.6 mg and leuprorelin 3.75 mg for ovarian protection during chemotherapy in young breast cancer patients:
Outcome This compound (n=85) Leuprorelin (n=80) P-value Premature ovarian failure 12.9% 15.0% 0.72 AMH recovery at 1 year 63% 58% 0.54 Both agents showed equivalent efficacy in preserving ovarian function .
LY01005 (New GnRH Agonist)
- In a Phase 3 prostate cancer trial, LY01005 (a novel depot) demonstrated non-inferiority to this compound in achieving castration testosterone levels (≤50 ng/dL): Parameter LY01005 (n=145) this compound (n=145) Castration rate 97.2% 96.6% PSA reduction 96.6% 96.8% LY01005 had fewer injection-site reactions (0% vs. 1.4%) but comparable systemic safety .
Orchiectomy
- A randomized trial in prostate cancer patients showed equivalent testosterone suppression between This compound 3.6 mg and surgical castration. However, this compound carries a risk of disease "flare" due to initial LH surge, requiring anti-androgen co-therapy .
This compound vs. GnRH Antagonists
Cetrorelix
- Preclinical data in ovarian cancer models showed This compound and cetrorelix (a GnRH antagonist) similarly suppressed tumor growth. However, this compound uniquely increased anti-Müllerian hormone (AMH), suggesting superior ovarian reserve protection during chemotherapy .
Key Clinical Implications
Dosing Flexibility: The 3-monthly 10.8 mg this compound regimen offers non-inferior efficacy and safety to monthly dosing, improving patient convenience .
Ovarian Protection : this compound reduces chemotherapy-induced ovarian failure risk (22% vs. 8% in controls) and improves pregnancy rates (21% vs. 11%) .
Combination Therapy : this compound + aromatase inhibitors (e.g., exemestane) enhances clinical benefit rates (65.9%) vs. This compound alone (48%) in advanced breast cancer .
Biological Activity
Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) that plays a crucial role in the treatment of hormone-sensitive cancers and other medical conditions. This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical efficacy, and relevant research findings.
This compound acts primarily as an agonist of GnRH receptors in the pituitary gland. Upon administration, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in serum testosterone and estradiol levels. However, with prolonged exposure, this compound causes desensitization of GnRH receptors, resulting in a significant decrease in LH and FSH secretion, which subsequently lowers sex steroid hormone levels. This mechanism is particularly beneficial in conditions such as prostate cancer and breast cancer, where hormone levels need to be controlled.
Key Pharmacokinetic Parameters:
- Absorption: Rapidly absorbed following subcutaneous administration.
- Volume of Distribution: Approximately 44.1 ± 13.6 L after a 250 µg dose.
- Protein Binding: 27.3%.
- Metabolism: Primarily hepatic.
- Elimination Route: Renal .
Clinical Applications
This compound is widely used in the management of hormone-responsive cancers, particularly:
- Prostate Cancer: It is used to reduce testosterone levels, leading to tumor shrinkage.
- Breast Cancer: this compound is effective in premenopausal women with estrogen receptor-positive tumors.
Efficacy Studies
-
Phase III Trials for Prostate Cancer:
- This compound was compared with orchiectomy (surgical castration) and diethylstilbestrol (DES). The results indicated no significant differences in failure-free survival (FFS) or overall survival (OS) between this compound and surgical options, establishing this compound as a viable medical alternative .
- Long-term Effects in Breast Cancer:
This compound Plus Anastrozole
A study evaluated the combination of this compound with anastrozole post-surgery in breast cancer patients. The combination therapy resulted in a statistically significant increase in pain-free intervals and decreased recurrence rates compared to this compound alone (7.5% vs. 35% recurrence rates) .
PRESTIGE Study
In a recent study comparing different dosing schedules, this compound administered every 12 weeks was found to be non-inferior to the standard 4-week regimen in premenopausal women with ER-positive advanced breast cancer. Both dosing schedules effectively suppressed serum estradiol levels .
Summary of Findings
The biological activity of this compound demonstrates its effectiveness as a GnRH agonist with significant implications for treating hormone-sensitive cancers. The following table summarizes key findings from various studies:
Q & A
Q. Basic: What experimental methodologies are used to assess the mechanism of action of goserelin in hormone-sensitive cancers?
Answer:
this compound’s mechanism as a GnRH agonist involves suppressing ovarian/testicular steroidogenesis via the hypothalamic-pituitary-gonadal axis. Key experimental approaches include:
- Hormone level monitoring : Serial measurements of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol/testosterone pre- and post-treatment to confirm suppression .
- Receptor binding assays : Radioligand competition studies to quantify this compound’s affinity for GnRH receptors .
- Comparative clinical trials : Randomized studies comparing this compound monotherapy with surgical castration or other GnRH analogs to validate equipotency in hormone suppression .
Q. Advanced: How should researchers design trials to evaluate this compound’s synergistic effects with adjuvant therapies (e.g., tamoxifen, chemotherapy)?
Answer:
Optimal trial design involves:
- Stratified randomization : By hormone receptor status (e.g., ER/PR positivity in breast cancer) to account for differential response rates .
- Pharmacodynamic endpoints : Monitoring estradiol/testosterone suppression alongside tumor response to distinguish additive vs. synergistic effects .
- Dose-timing optimization : For example, initiating this compound before chemotherapy to mitigate ovarian toxicity, as shown in POEMS/S0230 .
- Long-term follow-up : Tracking survival endpoints (e.g., 5-year DFS/OS) and late toxicities (e.g., bone density loss) .
Q. Basic: What statistical methods are appropriate for analyzing survival outcomes in this compound trials?
Answer:
- Kaplan-Meier analysis : For estimating survival probabilities (e.g., 5-year OS in prostate cancer trials) .
- Cox proportional hazards models : To adjust for covariates like Gleason score or menopausal status .
- Sensitivity analyses : Addressing missing data (e.g., ovarian failure rates in incomplete datasets) using multiple imputation or worst-case scenarios .
Q. Advanced: How can researchers resolve contradictions in data on this compound’s ovarian protective effects during chemotherapy?
Answer:
Conflicting results (e.g., variable rates of ovarian failure preservation) require:
- Meta-analytic approaches : Pooling data from trials like POEMS/S0230 and SOFT to assess heterogeneity .
- Subgroup analysis : Stratifying by age (<40 vs. ≥40 years) and chemotherapy regimen (e.g., cyclophosphamide dose intensity) .
- Biomarker integration : Correlating anti-Müllerian hormone (AMH) levels pre-treatment with ovarian recovery post-therapy .
Q. Basic: What preclinical models are used to study this compound’s efficacy before clinical translation?
Answer:
- Xenograft models : Estrogen-dependent breast cancer cell lines (e.g., MCF-7) implanted in ovariectomized mice to test tumor regression under this compound-induced hypoestrogenism .
- Pharmacokinetic studies : Measuring this compound’s half-life and tissue distribution in rodent models .
- In vitro assays : Testing apoptosis induction in prostate cancer cells (e.g., LNCaP) under androgen-deprived conditions .
Q. Advanced: How can real-world evidence (RWE) complement RCTs in evaluating this compound’s long-term outcomes?
Answer:
- Registry data linkage : Correlating electronic health records (EHRs) with cancer registries to assess adherence and late recurrences .
- Propensity score matching : Balancing confounders (e.g., age, comorbidities) between this compound-treated and control cohorts in observational studies .
- Comparative effectiveness research : Using RWE to compare 3-monthly vs. monthly this compound dosing in diverse populations .
Q. Basic: What validated biomarkers predict response to this compound in hormone-sensitive cancers?
Answer:
- Hormone receptor status : ER/PR positivity in breast cancer correlates with higher response rates (33% vs. <10% in ER-negative tumors) .
- Baseline gonadotropin levels : Pre-treatment LH/FSH ratios predict depth of suppression .
- Genetic polymorphisms : Variants in GnRH receptor genes (e.g., GNRHR) associated with differential pharmacokinetics .
Q. Advanced: What methodologies address ethical challenges in trials involving this compound’s reversible ovarian suppression vs. irreversible interventions?
Answer:
- Patient preference studies : Incorporating shared decision-making tools to weigh fertility preservation against cancer control .
- Long-term toxicity monitoring : Regular assessments of bone mineral density and cognitive function in premenopausal women .
- Reversibility endpoints : Documenting menstrual recovery rates post-treatment to validate this compound’s transient effects .
Q. Basic: How do researchers standardize this compound administration across multi-center trials?
Answer:
- Dose calibration : Uniform subcutaneous implantation techniques for 3.6 mg/10.8 mg depots .
- Pharmacovigilance protocols : Centralized reporting of adverse events (e.g., injection-site reactions) .
- Blinding strategies : Placebo implants matched in appearance/texture for control arms .
Q. Advanced: What translational frameworks integrate this compound’s preclinical data into clinical trial design?
Answer:
- Pharmacodynamic bridging studies : Aligning estradiol suppression levels in animal models with human equivalents .
- Dose-escalation protocols : Using NOAEL (no observed adverse effect level) from toxicology studies to define Phase I safety thresholds .
- Biomarker-driven trials : Enriching recruitment for patients with high GnRH receptor expression .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-URPVMXJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048297 | |
Record name | Goserelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Goserelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 2.83e-02 g/L | |
Record name | Goserelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Goserelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin | |
Record name | GOSERELIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
65807-02-5 | |
Record name | Goserelin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Goserelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Goserelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOSERELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GOSERELIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Goserelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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